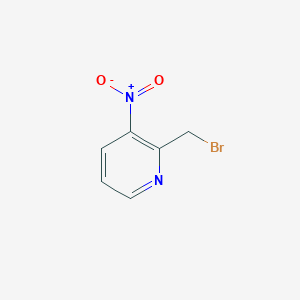

2-(Bromomethyl)-3-nitropyridine

描述

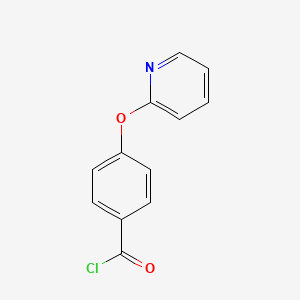

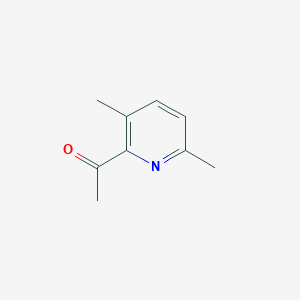

2-(Bromomethyl)-3-nitropyridine is a compound that has been the subject of various studies due to its interesting chemical and physical properties. It is a derivative of pyridine, a basic heterocyclic organic compound, with a bromomethyl group and a nitro group attached to the pyridine ring. This compound is relevant in the field of organic synthesis and has potential applications in materials science, particularly in the development of non-linear optical (NLO) materials .

Synthesis Analysis

The synthesis of 2-(Bromomethyl)-3-nitropyridine derivatives has been explored in several studies. For instance, 3-Bromomethyl-2-nitropyridine has been utilized in a novel synthesis of 2-hydroxy-1,8-naphthyridine, showcasing its utility as a building block for more complex heterocyclic compounds . Additionally, reactions of 2-bromomethyl-3-nitropyridine with aromatic amines have been investigated, leading to the formation of 2-arylaminomethyl-3-nitropyridines at room temperature, and 2H-pyrazolo[4,3-b]pyridines under higher temperatures .

Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)-3-nitropyridine derivatives has been extensively studied using various spectroscopic methods and quantum mechanical calculations. For example, the crystal structure of 2-bromo-4-nitropyridine N-oxide, a related compound, has been determined to be orthorhombic with specific intermolecular interactions such as hydrogen bonding . Similarly, the molecular and crystal structures of various nitroderivatives of 2-amino-4-methylpyridine have been elucidated, providing insights into the stabilization and arrangement of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 2-(Bromomethyl)-3-nitropyridine derivatives has been explored through various reactions. The bromomethyl group serves as a reactive site for nucleophilic substitution reactions, which is a key step in the synthesis of more complex molecules . The nitro group also plays a significant role in the chemical behavior of these compounds, influencing their electronic properties and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)-3-nitropyridine derivatives have been characterized through experimental and theoretical methods. Quantum chemical calculations have provided insights into the electronic structure, vibrational frequencies, and thermodynamic properties of these compounds . The high value of first-order hyperpolarizability and non-zero dipole moment indicate that these compounds could be promising candidates for NLO materials . Additionally, docking studies have been conducted to predict the biological activity of these molecules, suggesting potential applications in medicinal chemistry .

科学研究应用

Synthesis of Pyrazolo-pyridines and Aminomethyl-nitropyridines

Research by Hurst and Wibberley (1968) on the reactions of 2-bromomethyl-3-nitropyridine with aromatic amines demonstrates its utility in synthesizing various organic compounds. At room temperature, this compound yields 2-arylaminomethyl-3-nitropyridines. However, at higher temperatures, it leads to the production of 2H-pyrazolo[4,3-b]pyridines, showcasing its versatility in organic synthesis (Hurst & Wibberley, 1968).

Preparation of Naphthyridine Derivatives

The work of Hawes and Wibberley (1967) explores the use of 3-bromomethyl-2-nitropyridine, a related compound, in synthesizing 2-hydroxy-1,8-naphthyridine. This highlights its application in the preparation of naphthyridine derivatives, which are significant in various chemical reactions (Hawes & Wibberley, 1967).

Solvent Influence on Reactivity

The study by Hertog and Jouwersma (1953) investigates the reactivity of various nitropyridines, including 2-bromo derivatives, towards ammonia in different solvents. This research provides insights into how solvent polarity affects substitution processes in nitropyridines, valuable for understanding and optimizing chemical reactions involving these compounds (Hertog & Jouwersma, 1953).

Large-Scale Oxidation Processes

Agosti et al. (2017) discuss the large-scale production of 5-bromo-2-nitropyridine via hydrogen peroxide oxidation. Their research focuses on optimizing reaction conditions and ensuring safety, demonstrating the industrial applicability of processes involving nitropyridine derivatives (Agosti et al., 2017).

Vibrational and Molecular Structure Studies

Abraham, Prasana, and Muthu (2017) conducted experimental and theoretical investigations on 2-Amino-3-bromo-5-nitropyridine. Their study provides detailed information on its molecular structure, electronic, and vibrational characteristics, crucial for understanding the physical properties of these compounds (Abraham, Prasana, & Muthu, 2017).

安全和危害

This section includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes precautions for handling, storage, and disposal.

未来方向

This could include potential applications of the compound, areas for further research, and improvements in synthesis or handling.

属性

IUPAC Name |

2-(bromomethyl)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-4-5-6(9(10)11)2-1-3-8-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXQFAXHRDFUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20618601 | |

| Record name | 2-(Bromomethyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-3-nitropyridine | |

CAS RN |

20660-73-5 | |

| Record name | 2-(Bromomethyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20618601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)

![Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1321411.png)